[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride
CAS No.: 39976-19-7
Cat. No.: VC2026868
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39976-19-7 |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | [2-[(benzylamino)methyl]phenyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H |
| Standard InChI Key | AFEAYJZKYIUNBF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl |
Introduction
Chemical Structure and Properties
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is characterized by a complex structure featuring a benzylamine group attached to a phenyl ring substituted with a methanol group, presented as a hydrochloride salt. The compound has been well-documented in chemical databases and literature with specific physical and chemical properties.
Basic Identification
The compound is identified through various chemical nomenclature systems and identifiers:
| Property | Value |
|---|---|
| CAS Number | 39976-19-7 |
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | [2-[(benzylamino)methyl]phenyl]methanol;hydrochloride |
| SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2CO.Cl |
| InChI | InChI=1S/C15H17NO.ClH/c17-12-15-9-5-4-8-14(15)11-16-10-13-6-2-1-3-7-13;/h1-9,16-17H,10-12H2;1H |
| InChIKey | AFEAYJZKYIUNBF-UHFFFAOYSA-N |
| Property | Value/Description |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Soluble in polar solvents including methanol, ethanol, and DMSO |
| Storage Recommendation | Store at +5°C in a dry environment to maintain stability |
| Structural Features | Contains secondary amine, primary alcohol, and aromatic rings |
The compound's hydrochloride salt form typically enhances water solubility compared to its free base counterpart, making it potentially more suitable for various experimental applications that require aqueous environments.
Structural Relationships and Comparisons
[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride belongs to a family of structurally related compounds with variations in functional groups and substitution patterns. Comparing these related compounds provides valuable insights into structure-activity relationships.
Comparison with Free Base and Similar Compounds
The following table compares [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride with its free base form and other structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|---|
| [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride | 39976-19-7 | C15H18ClNO | 263.76 | Hydrochloride salt with methylene bridge |
| [2-(Benzylamino)phenyl]methanol | 1722-07-2 | C14H15NO | 213.27 | Free base without methylene bridge |
| 2-[(Benzylamino)methyl]phenol hydrochloride | 73057-58-6 | C14H16ClNO | 249.73 | Hydroxyl group directly on ring instead of methanol |
| 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 | C11H17NO | 179.26 | Different carbon skeleton with tertiary alcohol |
These structural variations can significantly impact the physicochemical properties and potential applications of these compounds .
Structure-Property Relationships
The structural features of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride influence its key properties:
Synthesis Methods
The synthesis of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride typically involves several strategic reaction pathways, with reductive amination being a key approach.
Reductive Amination Pathway
One common synthetic route involves reductive amination reactions between benzylamine derivatives and appropriate aldehyde or ketone intermediates:
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Reaction of benzylamine with an appropriate benzaldehyde derivative in the presence of a reducing agent
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Reduction of the resulting imine or enamine intermediate
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Conversion to the hydrochloride salt using hydrochloric acid
The reduction step is typically accomplished using sodium cyanoborohydride (NaCNBH3) or hydrogenation with palladium or platinum catalysts .
Alternative Synthetic Approaches
Alternative synthetic approaches may include:
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Nucleophilic substitution reactions involving benzyl halides and appropriate amine partners
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Protection-deprotection strategies when working with multi-functional starting materials
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Modification of preexisting benzylamine scaffolds through functional group transformations
For example, as seen in related compounds, the synthesis might involve "the reaction of benzylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride" followed by salt formation .
Optimization Considerations
Critical parameters for optimizing the synthesis include:
| Parameter | Consideration |
|---|---|
| Solvent Selection | Anhydrous conditions using THF, DCM, or methanol to minimize side reactions |
| pH Control | Maintaining slightly acidic conditions (pH 4-6) during reductive amination |
| Temperature | Typically conducted at room temperature or moderate heating (20-50°C) |
| Purification | Column chromatography using silica gel with appropriate solvent gradients |
These parameters significantly influence yield, purity, and scalability of the synthetic process .
Analytical Characterization
Proper characterization of [2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques are employed for comprehensive characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would typically show characteristic signals for aromatic protons (δ 7.0-8.0 ppm), benzylic protons (δ 3.5-4.5 ppm), and hydroxyl proton (variable, typically δ 1.5-5.0 ppm depending on concentration and solvent)
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13C NMR provides confirmation of carbon framework with signals for aromatic carbons (δ 120-140 ppm) and carbons attached to heteroatoms (δ 40-70 ppm)
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Mass Spectrometry:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques are vital for assessing purity and monitoring reactions:
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Reverse-phase HPLC using C18 columns with appropriate mobile phase systems
-
Thin-Layer Chromatography (TLC) for reaction monitoring with visualization using UV light or appropriate staining reagents
| Research Direction | Rationale |
|---|---|
| Structure-Activity Relationship Studies | Systematic modifications of the core structure to identify optimal substituents for specific biological activities |
| Catalytic Applications | Investigation of potential catalytic properties in various organic transformations |
| Materials Science Applications | Exploration of self-assembly properties and potential in advanced materials |
| Coordination Chemistry | Study of metal coordination properties through the amine and alcohol functionalities |
The relatively limited published research on this specific compound suggests significant untapped potential for discovery.
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